2-([1,1'-biphenyl]-4-yl)-1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([1,1’-biphenyl]-4-yl)-1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is a complex organic compound that features a biphenyl group, a benzylthio group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-biphenyl]-4-yl)-1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone typically involves multiple steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a phenylboronic acid.
Introduction of the Benzylthio Group: The benzylthio group can be introduced via a nucleophilic substitution reaction where a benzyl halide reacts with a thiol.
Construction of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving a 1,2-dicarbonyl compound and an amine.
Final Assembly: The final step involves the coupling of the biphenyl group, the benzylthio group, and the imidazole ring under suitable conditions, such as the use of a base and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the synthesis of pharmaceuticals and advanced materials.
Biology and Medicine
The imidazole ring is a common pharmacophore in medicinal chemistry. Compounds containing this ring system are often investigated for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs.
Industry
In materials science, the biphenyl group imparts rigidity and stability, making this compound useful in the development of polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 2-([1,1’-biphenyl]-4-yl)-1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The benzylthio group and imidazole ring can form hydrogen bonds and hydrophobic interactions with the target molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
2-([1,1’-biphenyl]-4-yl)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone: Similar structure but with a methylthio group instead of a benzylthio group.
2-([1,1’-biphenyl]-4-yl)-1-(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone: Similar structure but with an ethylthio group instead of a benzylthio group.
Uniqueness
The presence of the benzylthio group in 2-([1,1’-biphenyl]-4-yl)-1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone provides unique steric and electronic properties, potentially enhancing its interactions with biological targets compared to its methylthio or ethylthio analogs.
Properties
IUPAC Name |
1-(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-2-(4-phenylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2OS/c27-23(17-19-11-13-22(14-12-19)21-9-5-2-6-10-21)26-16-15-25-24(26)28-18-20-7-3-1-4-8-20/h1-14H,15-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDVLPLYQWLSQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.